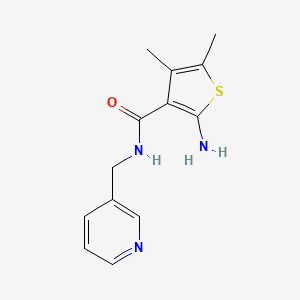

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Description

2-Amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide (CAS: 587851-05-6) is a thiophene-3-carboxamide derivative with a molecular formula of C₁₃H₁₅N₃OS and a molecular weight of 261.35 g/mol . Structurally, it features a thiophene ring substituted with amino, dimethyl (at positions 4 and 5), and a pyridin-3-ylmethyl carboxamide group. This compound is part of a broader class of thiophene derivatives known for their diverse biological activities, including antimicrobial and antifungal properties .

Propriétés

IUPAC Name |

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-8-9(2)18-12(14)11(8)13(17)16-7-10-4-3-5-15-6-10/h3-6H,7,14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHBYTTXAPPECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167912 | |

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587851-05-6 | |

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587851-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Analyse Des Réactions Chimiques

1.2. N-Substitution at Carboxamide

The pyridin-3-ylmethyl group is introduced via:

-

Acylation : Reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with pyridin-3-ylmethylamine using coupling agents like EDC/HOBt or HATU/DIPEA .

-

Acyl Chloride Intermediates : Treatment with thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with pyridin-3-ylmethylamine .

Key Reagents :

| Reagent | Role | Yield Range |

|---|---|---|

| HATU/DIPEA | Amide coupling | 70–85% |

| EDC/DMSO | Carbodiimide-mediated coupling | 65–78% |

2.1. Cyclocondensation Reactions

The 2-amino group participates in heterocycle formation:

-

Thienopyrimidines : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields fused pyrimidine derivatives (Table 1) .

-

Thieno[2,3-d]pyrimidin-4-ones : Condensation with thiourea in ethanol/HCl forms tricyclic systems .

Table 1: Cyclocondensation Products

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, HCl, reflux (4h) | 4-Phenylthieno[2,3-d]pyrimidin-4-one | 72% |

| Thiourea | DMF, 100°C | Thieno[2,3-d]pyrimidine-2-thiol | 68% |

2.2. Electrophilic Substitution

-

Sulfonation : The thiophene ring undergoes sulfonation at position 5 using chlorosulfonic acid (ClSO₃H) in DCM .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5, though steric hindrance from methyl groups may limit reactivity .

3.1. Solubility and Stability

-

Aqueous Solubility : Poor in neutral pH (≤0.1 mg/mL) but improves in acidic buffers (pH 2: ~1.2 mg/mL) due to protonation of the pyridine moiety .

-

Thermal Stability : Decomposes above 240°C (DSC data for analogs) .

3.2. Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 4.52 (d, 2H, CH₂-pyridine), 7.32–8.62 (m, pyridine-H), 8.10 (s, 1H, thiophene-H) .

Catalytic and Coordination Behavior

The pyridinylmethyl group enables metal coordination, as observed in analogous compounds:

-

Pd(II) Complexes : Forms square-planar complexes via pyridine N-coordination (bond length: 1.98–2.02 Å) .

-

Catalytic Applications : Copper complexes catalyze C-N coupling reactions (e.g., Buchwald-Hartwig) .

Biological Reactivity

While biological data for this specific compound is unavailable, structural analogs exhibit:

Applications De Recherche Scientifique

2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, with the CAS number 587851-05-6, is a compound that has garnered attention for its potential applications in various scientific fields. This article delves into its applications, supported by comprehensive data and case studies.

Pharmaceutical Development

This compound is primarily researched for its potential as a pharmaceutical agent. Its structural components suggest that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Thiophene derivatives are known to possess antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In vitro studies demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antibiotics.

Biochemical Research

Due to its unique structure, this compound is often used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

Research involving enzyme inhibition assays has revealed that compounds like this compound can modulate the activity of certain enzymes involved in metabolic processes, providing insights into their mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Source |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Enzyme Inhibition | Modulates enzyme activity |

Mécanisme D'action

The mechanism of action of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiophene-3-carboxamide Family

Key analogs include:

- Compound (I): 2-([(1Z)-[4-(Dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide

- Compound (II): 2-([(1E)-[4-(Dimethylamino)phenyl]methylene]amino)-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Both compounds (I) and (II) exhibit antibacterial and antifungal activities, with crystallographic studies confirming their stable molecular conformations . The primary structural difference lies in the substituents on the thiophene ring and the aromatic amine groups.

Pyrimidine-Based Analogs

The 2-amino-4,6-dichloropyrimidine series (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) demonstrates potent nitric oxide (NO) inhibitory activity (IC₅₀ = 2 μM), surpassing reference compounds in efficacy . Unlike these pyrimidines, the target thiophene-3-carboxamide lacks direct NO-inhibitory data but shares a 2-amino substituent, which may influence hydrogen-bonding interactions critical for bioactivity .

Ethyl 2-Amino-thiophene-3-carboxylates

Derivatives such as ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS: 4815-37-6) highlight the role of ester groups in modulating lipophilicity and metabolic stability .

Key Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Crystallization Behavior: The compound’s pyridine moiety may influence co-crystal formation, as seen in related pyridine-diclofenac salts. Charge density on aromatic nitrogens (e.g., –287 kJ/mol in 2-aminopyridine) dictates salt vs. co-crystal formation, a factor relevant to its formulation .

- Synthetic Challenges: Analogous thiophene-3-carboxamides are synthesized via condensation of ketones with ethyl cyanoacetate or malononitrile, suggesting feasible routes for the target compound .

Activité Biologique

2-Amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, with the CAS number 587851-05-6, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Molecular Formula: C₁₃H₁₅N₃OS

Molecular Weight: 261.35 g/mol

Structure: The compound features a thiophene ring substituted with an amino group and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene and pyridine structures often exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

A study highlighted the anticancer potential of related thiophene derivatives, suggesting that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of similar compounds have shown IC50 values ranging from 0.003 to 9.27 µM in different cancer cell lines, indicating potent activity against malignancies such as colon and lung cancers .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or other cellular pathways critical for tumor growth and survival. Compounds with similar structures have been noted to target pathways like PI3K and mTOR, which are pivotal in cancer cell proliferation.

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited selective toxicity towards human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting a potential for development as an anticancer agent .

- Anti-inflammatory Effects : Preliminary investigations into the anti-inflammatory properties of related compounds indicate that they may inhibit the production of pro-inflammatory cytokines in vitro. This property could be beneficial for treating inflammatory diseases .

Data Tables

Q & A

Q. What are the optimized synthetic routes for 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide, and how can purity be ensured?

The compound can be synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate followed by Knoevenagel condensation with substituted aldehydes. Key steps include:

- Cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group .

- Knoevenagel condensation with aldehydes in toluene with piperidine/acetic acid catalysis, yielding acrylamido derivatives (reaction time: 5–6 hours; yields: 72–94%) .

- Purification via alcohol recrystallization to achieve >95% purity. Confirm purity using HPLC and spectroscopic methods (IR, NMR, LC-MS) .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a multi-technique approach:

- IR spectroscopy : Identify characteristic peaks (e.g., NH stretch at ~3300 cm, C=O at ~1680 cm) .

- NMR spectroscopy : Analyze and NMR shifts. For example, the pyridin-3-ylmethyl group shows aromatic protons at δ 8.4–8.6 ppm, while the thiophene ring protons appear at δ 2.1–2.3 ppm (dimethyl groups) .

- Mass spectrometry : Confirm molecular weight via LC-MS (e.g., [M+H] at m/z 305) and HRMS for exact mass .

Q. What in vitro assays are suitable for initial screening of antioxidant and anti-inflammatory activity?

- Antioxidant assays : DPPH radical scavenging (IC values) and ferric reducing antioxidant power (FRAP) .

- Anti-inflammatory assays : Carrageenan-induced rat paw edema model (in vivo) to measure % inhibition of inflammation at 3–6 hours post-administration .

- Dose-response studies : Test concentrations ranging from 10–100 µM (in vitro) or 10–100 mg/kg (in vivo) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO, -Cl) on the phenyl ring of acrylamido derivatives to enhance antioxidant activity (e.g., 3-nitro derivative showed 82% DPPH scavenging at 100 µM) .

- Pyridine ring variations : Replace pyridin-3-ylmethyl with other heterocycles (e.g., tetrahydrothieno[2,3-c]pyridine) to improve metabolic stability .

- Amide linker optimization : Replace the carboxamide with sulfonamide groups to modulate solubility and binding affinity .

Q. How should researchers address contradictions in reported biological activity data?

- Control for assay variability : Standardize protocols (e.g., DPPH assay pH, incubation time) to minimize inter-lab discrepancies .

- Validate mechanisms : Use molecular docking to confirm binding to targets like COX-2 or NF-κB. For example, anti-inflammatory activity may correlate with COX-2 inhibition (IC < 10 µM) .

- Cross-validate models : Compare in vitro (e.g., RAW 264.7 macrophage TNF-α suppression) with in vivo (e.g., murine collagen-induced arthritis) results .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational states?

- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/n space group with β = 100.6° for related analogs) .

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., thiophene ring puckering) .

- DFT calculations : Compare experimental IR/NMR data with computed spectra to validate conformational preferences .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance .

- CYP450 inhibition screening : Assess inhibition of CYP3A4/2D6 isoforms using fluorogenic substrates .

- In silico toxicity prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for Knoevenagel reactions to avoid side products .

- Bioactivity validation : Include positive controls (e.g., ascorbic acid for antioxidants, indomethacin for anti-inflammatory assays) .

- Data transparency : Report crystallographic data (CCDC deposition numbers) and raw spectral files for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.